molecular formula C18H12FN3O2 B1414589 5-Fluoro-3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylidene]-1,3-dihydro-2H-indol-2-one CAS No. 2197064-19-8

5-Fluoro-3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B1414589
CAS No.: 2197064-19-8
M. Wt: 321.3 g/mol
InChI Key: MQRFUUKJOVTWAG-NVNXTCNLSA-N
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Description

5-Fluoro-3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylidene]-1,3-dihydro-2H-indol-2-one is an indole-2-one derivative characterized by a benzylidene substituent at the 3-position of the indole core. The benzylidene group is further substituted with a 5-methyl-1,2,4-oxadiazole ring at the para position, and a fluorine atom is present at the 5-position of the indole scaffold. Key properties include:

  • Molecular Formula: C₁₈H₁₂FN₃O₂
  • Molecular Weight: 321.31 g/mol
  • CAS Number: 2197064-19-8 (from ) and 1549443-30-2 (SY230517 in ) .

Properties

IUPAC Name

(3Z)-5-fluoro-3-[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2/c1-10-20-17(22-24-10)12-4-2-11(3-5-12)8-15-14-9-13(19)6-7-16(14)21-18(15)23/h2-9H,1H3,(H,21,23)/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRFUUKJOVTWAG-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)C=C3C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-Fluoro-3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylidene]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives and oxadiazoles. Its unique structure imparts significant biological activity, particularly in the field of cancer research. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H12FN3O2, with a molecular weight of 321.31 g/mol. The structure consists of an indole ring substituted with a benzylidene moiety and a 5-methyl-1,2,4-oxadiazol-3-yl group. This configuration is crucial for its biological interactions.

Research indicates that compounds containing oxadiazole rings exhibit significant antiproliferative activity against various cancer cell lines. The specific compound under study has shown promising results in inhibiting cell growth through multiple pathways:

  • Apoptosis Induction : It has been observed to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells.
  • Inhibition of Key Enzymes : The compound has been reported to inhibit enzymes such as EGFR and Src, which are involved in cancer cell proliferation and survival .

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against several cancer types:

Cell Line IC50 (µM) % Inhibition
T-47D (Breast)0.6790.47
SK-MEL-5 (Melanoma)0.8084.32
MDA-MB-468 (Breast)0.8784.83
HCT-116 (Colon)0.9581.58

These results indicate that the compound exhibits high potency against breast and melanoma cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

Several studies have highlighted the biological activity of similar oxadiazole derivatives:

  • Study on Antiproliferative Effects : A study evaluated various oxadiazole derivatives against a panel of 58 different cancer cell lines at the National Cancer Institute (NCI). The findings revealed that certain derivatives exhibited sub-micromolar IC50 values, indicating strong anticancer potential .
  • Molecular Docking Studies : Molecular docking studies have shown that the compound binds effectively to target proteins involved in cancer progression, reinforcing its potential as a therapeutic agent.

Future Directions

Further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the specific molecular pathways affected by the compound.
  • In Vivo Studies : Testing its efficacy in animal models to assess therapeutic potential and safety profiles.
  • Clinical Trials : Initiating clinical trials to evaluate its effectiveness in human subjects.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer activity. Specifically, 5-Fluoro-3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylidene]-1,3-dihydro-2H-indol-2-one has been shown to inhibit cell proliferation in various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutic agents .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study:
Research published in Pharmaceutical Biology reported that this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to conventional antibiotics .

Material Science

In material science, the compound's unique properties make it suitable for developing new materials with specific functionalities.

Organic Light Emitting Diodes (OLEDs)

Due to its fluorescent properties, this compound is being explored as a potential candidate for OLED applications.

Research Findings:
Studies have shown that incorporating this compound into OLED structures can enhance light emission efficiency and stability compared to traditional materials. A recent publication in Advanced Functional Materials highlighted the synthesis of OLEDs using this compound which exhibited improved luminous efficacy and operational lifetime .

Agricultural Chemistry

The compound also shows promise as a potential agrochemical agent.

Pesticidal Activity

Initial investigations into the pesticidal properties of this compound suggest it may serve as an effective pesticide.

Case Study:
A study conducted by agricultural scientists found that formulations containing this compound were effective against common agricultural pests such as aphids and whiteflies. The study noted a significant reduction in pest populations when treated with this compound compared to untreated controls .

Comparison with Similar Compounds

Key Observations :

  • Molecular weight differences (e.g., 267.31 vs. 321.31 g/mol) suggest variations in pharmacokinetic profiles, such as absorption and distribution .

Oxadiazole-Containing Analogs in Agrochemical and Pharmaceutical Contexts

The 1,2,4-oxadiazole moiety is a common pharmacophore in bioactive molecules:

  • Flusulfinam (CAS RN in ): Contains a trifluoromethyl-oxadiazole group and is used as a fungicide. This highlights the role of oxadiazole in agrochemical stability and target binding .
  • 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid (): A precursor with a melting point of 262–264°C, indicating high thermal stability, which may translate to the target compound’s robustness under physiological conditions .

Comparison with Piperazine Derivatives ():

  • 5-Fluoro-3-[4-(4-pyridin-2-yl-piperazine-1-yl)-butyl]-1,3-dihydro-2H-indol-2-one features a piperazine-butyl chain instead of benzylidene. Its IR spectrum shows a carbonyl stretch at 1705 cm⁻¹, similar to the indole-2-one core in the target compound. However, the bulky piperazine group likely alters solubility and CNS penetration .

Preparation Methods

One-Pot Synthesis

One-pot synthetic procedures have been developed for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acids using a superbase medium like NaOH/DMSO. Another one-pot method involves activating the –COOH group via reaction with Vilsmeier reagent, yielding good to excellent results with a simple purification protocol.

Tandem Reactions

Golushko A. et al. developed a method based on a tandem reaction of nitroalkenes with arenes and nitriles in the presence of TfOH, which, despite excellent yields and short reaction times, requires resistant starting materials due to the use of a superacid.

Synthesis of 5-Substituted-1,3,4-Oxadiazole Derivatives

Various approaches exist for synthesizing 5-substituted-1,3,4-oxadiazole derivatives.

Oxidative Desulfurization

Kavit N. Patel et al. used thiosemicarbazides in an oxidative desulfurization approach with iodobenzene and Oxone to synthesize 2-amino-1,3,4-oxadiazole compounds.

Cyclization Reactions

El-Sayed et al. synthesized 5-((naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine through the cyclization of acylthiosemicarbazides in the presence of NaOH, using KI as the oxidizing agent, followed by heating with ethanol. Dolman J. Sarah et al. reported a method involving the cyclization of semi carbazides, prepared by acylating a hydrazide with an isocyanate, in the presence of tosyl chloride/pyridine to produce various 5-aryl-2-amino-1,3,4-oxadiazoles.

Benzylidene-1,3-dihydro-indol-2-one Derivatives

These derivatives can be synthesized with various substituents at different positions. The compounds of general formula (I) may have R1 as H or optionally joined with R2 to form a fused ring like fused pyridine, fused triazole, fused thiazole, or fused amino-substituted thiazole; R2 and R3 can independently be H, HET, aryl, C1-6 aliphatic, R12NH2, -R12 halogen, CN, NO2, halogen, R10, -OR10, -SR10, -S(O)R10, -SO2R10, -NR10R11, -NR11R12, -NR12COR11, -NR12CO2R11, -NR12CONR11R12, -NR12SO2R11, -NR12C(NR12)NHR11, -COR11, -COR11NR12R11-.

Q & A

Q. What in vitro assays are suitable for evaluating the compound's bioactivity?

  • Methodological Answer :
  • Kinase Inhibition Assays : Screen against target kinases (e.g., JAK2 or EGFR) using fluorescence polarization .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values reported .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
5-Fluoro-3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylidene]-1,3-dihydro-2H-indol-2-one

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